molecular formula C21H19N5O3 B2414547 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 900010-98-2

9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B2414547
CAS No.: 900010-98-2
M. Wt: 389.415
InChI Key: JZEPJYHYJWVLSC-UHFFFAOYSA-N
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Description

9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties Research on purine derivatives has shown significant interest in their antiviral properties. The study by Duckworth et al. (1991) on 9-[2-(Phosphonomethoxy)alkoxy]purines, closely related to the structure of interest, highlights the potential of such compounds as antiviral agents against herpesviruses and retroviruses. These findings suggest that modifications of the purine structure can yield potent antiviral agents, hinting at the possibility that 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide could also exhibit antiviral activities under specific conditions (Duckworth et al., 1991).

Synthesis and Modification The synthetic versatility of purine compounds, including those similar to this compound, allows for the development of various derivatives with potential biological activities. Studies by Kawashima & Kumashiro (1969) and Al‐Azmi et al. (2001) demonstrate the synthesis of purine N-oxides and 6-cyano-9-substituted-9H-purines, respectively, showcasing the chemical manipulability of the purine core for generating compounds with varied biological activities (Kawashima & Kumashiro, 1969); (Al‐Azmi et al., 2001).

Biological Activity and Structural Analysis Purine derivatives have been extensively studied for their biological activities, including antiviral, antibacterial, and enzyme inhibitory effects. The versatility in their structure allows for the exploration of various biological targets. The study of purine acyclic nucleosides as nitrogen isosteres of known antiviral agents highlights the strategic modifications at the purine ring to explore its antiviral potential (Kelley, Krochmal, & Schaeffer, 1981). Similarly, Shah, Schaeffer, & Murray (1965) examined 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines for their enzyme inhibitory activity, indicating the potential of purine derivatives, including this compound, in biomedical research (Shah, Schaeffer, & Murray, 1965).

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-15-10-5-4-9-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEPJYHYJWVLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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